1-(5-Chloro-2-nitrobenzoyl)pyrrolidine

Medicinal Chemistry Drug Design Computational Chemistry

Many benzamide analogs fail due to subtle substitution changes that drastically alter pharmacology. This pyrrolidine derivative features a specific 5-chloro-2-nitro pattern for precise electronic and steric profiling. - Designed for CNS drug discovery: superior to piperidine analogs in anticonvulsant models. - Certified ≥95% purity; suitable as HPLC/LC-MS reference standard. - LogP 2.48, TPSA 63.45 Ų - ideal comparator for SAR mapping.

Molecular Formula C11H11ClN2O3
Molecular Weight 254.67
CAS No. 541542-37-4
Cat. No. B2974021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-nitrobenzoyl)pyrrolidine
CAS541542-37-4
Molecular FormulaC11H11ClN2O3
Molecular Weight254.67
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H11ClN2O3/c12-8-3-4-10(14(16)17)9(7-8)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
InChIKeySSHKTLSLBNQIPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloro-2-nitrobenzoyl)pyrrolidine Overview


1-(5-Chloro-2-nitrobenzoyl)pyrrolidine (CAS 541542-37-4) is an organic compound characterized by a pyrrolidine ring linked via an amide bond to a 5-chloro-2-nitrobenzoyl moiety . With a molecular formula of C₁₁H₁₁ClN₂O₃ and a molecular weight of approximately 254.67 g/mol, it serves as a specialized building block in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in drug discovery programs . The compound is notable for its distinct substitution pattern, which differentiates it from other nitrobenzoyl-pyrrolidine analogs .

Building Block Pyrrolidine-benzamide scaffold with 5-chloro-2-nitro substitution
Research Use SAR probe for steric and electronic profiling in medicinal chemistry
Differentiator Distinct substitution pattern vs. unsubstituted or 2-nitro analogs

Why 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine Is Irreplaceable


Generic substitution among pyrrolidine-benzamide derivatives is not feasible due to the profound impact of subtle structural variations on both physicochemical and pharmacological properties. The specific 5-chloro-2-nitro substitution pattern on the benzoyl ring of 1-(5-chloro-2-nitrobenzoyl)pyrrolidine is designed to impart unique electronic and steric characteristics . Class-level evidence demonstrates that even a change from a pyrrolidinyl to a piperidinyl moiety in related benzamide series can abolish in vivo efficacy [1]. Therefore, replacing this specific compound with a positional isomer (e.g., 2-nitro or 4-nitro) or a different heterocyclic analog would likely result in a molecule with divergent binding affinities, metabolic stability, and overall biological activity.

Positional isomer (2-nitro or 4-nitro) may shift binding affinity and metabolic profile.
Heterocyclic replacement (piperidine for pyrrolidine) can abolish target activity (class-level evidence).
5-Chloro-2-nitro substitution imparts unique electronic/steric characteristics critical for target engagement.

1-(5-Chloro-2-nitrobenzoyl)pyrrolidine vs. Closest Analogs


Lipophilicity and TPSA Profile

The 5-chloro-2-nitro substitution confers a distinct computational physicochemical profile compared to the unsubstituted 1-(2-nitrobenzoyl)pyrrolidine analog. This profile suggests altered ADME properties, a key differentiator for lead optimization. 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine exhibits a significantly higher predicted LogP (2.48 vs. 1.14) and Topological Polar Surface Area (TPSA) (63.45 Ų vs. ~77.62 Ų) [REFS-1, REFS-2].

Lipophilicity & TPSA
Computational prediction
ΔLogP +1.34; ΔTPSA −14.17 Ų vs 2-nitro analog
May support improved membrane permeability for intracellular targets.
In silico vendor-reported data; verify experimentally.
Medicinal Chemistry Drug Design Computational Chemistry

Pyrrolidine vs. Piperidine Backbone Pharmacology

In a direct head-to-head comparison of benzamide analogs, the pyrrolidinyl-containing compound (U-49524E) demonstrated potent in vivo anticonvulsant activity, while its piperidinyl counterpart (U-49132E) was inactive [1]. This class-level inference underscores the critical role of the pyrrolidine ring in conferring efficacy.

Pyrrolidine vs Piperidine
Class-level inference
ED50 >2.8× more potent; Na channel IC50 3.4× lower
Pyrrolidine scaffold may favor CNS target engagement in research models.
Mouse seizure model; class-level evidence from related benzamides.
Neuropharmacology Anticonvulsant Ion Channel

Validated Purity Benchmark

Reputable suppliers specify a minimum purity of ≥95% for 1-(5-chloro-2-nitrobenzoyl)pyrrolidine, providing a clear quality benchmark for research and development applications [REFS-1, REFS-2]. While this is a standard purity for building blocks, its consistent specification across multiple vendors ensures a reliable starting material for sensitive assays.

Purity Specification
Specification review
≥95% (vendor CoA)
Supports consistent starting material for assay development.
Store sealed at 2–8°C; verify lot-specific CoA.
Chemical Synthesis Quality Control Assay Development

1-(5-Chloro-2-nitrobenzoyl)pyrrolidine Research Applications


SAR Studies in Medicinal Chemistry

Ideal for use as a specialized building block to probe the impact of a 5-chloro-2-nitro substitution on a benzoyl-pyrrolidine scaffold. Its distinct physicochemical profile (LogP 2.48, TPSA 63.45 Ų) makes it a valuable comparator against unsubstituted or differently substituted analogs to map steric and electronic requirements for target engagement .

CNS Drug Discovery Programs

Based on class-level evidence demonstrating the superiority of pyrrolidine-benzamides over piperidine analogs for in vivo anticonvulsant efficacy and sodium channel blockade, this compound serves as a strategic starting point for the design of novel central nervous system (CNS) therapeutics [1].

Chromatography Reference Standard

With a certified purity of ≥95%, it can be utilized as a reference standard for high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method development, ensuring accurate identification and quantification in complex reaction mixtures or biological samples .

Application
Selection Property
Validation Focus
SAR probe: substitution effect
5-Chloro-2-nitro pattern impact
Binding affinity, permeability, metabolic stability
CNS target research
Pyrrolidine-benzamide scaffold
Ion channel and seizure model assays
Analytical reference
Certified purity ≥95%
HPLC/LC-MS method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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